molecular formula C22H23NO6 B10849474 Isosorbide-2-benzylcarbamate-5-(o-toluate)

Isosorbide-2-benzylcarbamate-5-(o-toluate)

Cat. No.: B10849474
M. Wt: 397.4 g/mol
InChI Key: XMIPVPSZMVVUST-IYWMVGAKSA-N
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Description

Isosorbide-2-benzylcarbamate-5-(o-toluate) is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of isosorbide, a bicyclic compound derived from glucose, and features both benzylcarbamate and o-toluate functional groups. This compound has garnered interest due to its potential as a selective inhibitor of butyrylcholinesterase, an enzyme linked to various neurological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isosorbide-2-benzylcarbamate-5-(o-toluate) typically involves the reaction of isosorbide with benzyl isocyanate and o-toluic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production of isosorbide-2-benzylcarbamate-5-(o-toluate) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Isosorbide-2-benzylcarbamate-5-(o-toluate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of isosorbide-2-benzylcarbamate-5-(o-toluate) involves its interaction with butyrylcholinesterase. The compound binds to the enzyme’s active site, inhibiting its activity. This inhibition is achieved through interactions with specific amino acid residues in the enzyme, leading to a decrease in the hydrolysis of acetylcholine .

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

[(3R,3aR,6S,6aR)-6-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 2-methylbenzoate

InChI

InChI=1S/C22H23NO6/c1-14-7-5-6-10-16(14)21(24)28-17-12-26-20-18(13-27-19(17)20)29-22(25)23-11-15-8-3-2-4-9-15/h2-10,17-20H,11-13H2,1H3,(H,23,25)/t17-,18+,19-,20-/m1/s1

InChI Key

XMIPVPSZMVVUST-IYWMVGAKSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3OC(=O)NCC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2COC3C2OCC3OC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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